

# Application Note & Protocol: Synthesis of N-Isopropylguanidine Sulfate

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## Compound of Interest

**Compound Name:** *bis(N-(propan-2-yl)guanidine); sulfuric acid*

**CAS No.:** 77197-09-2

**Cat. No.:** B1287670

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## Abstract

This comprehensive guide provides a detailed protocol for the synthesis of N-isopropylguanidine sulfate, a compound of interest in pharmaceutical research and drug development. The document outlines the underlying chemical principles, reaction conditions, and a step-by-step methodology for its preparation and purification. This application note is intended for researchers, scientists, and professionals in the field of medicinal chemistry and drug discovery, offering insights into the synthesis of substituted guanidines.

## Introduction: The Significance of the Guanidinium Moiety

The guanidinium group is a highly basic and resonance-stabilized functional group that is protonated at physiological pH. This unique characteristic allows it to participate in key hydrogen bonding interactions with biological targets such as enzymes and receptors.[1] Consequently, the guanidine scaffold is a prevalent feature in numerous biologically active molecules and pharmaceuticals.[2][3] The synthesis of specifically substituted guanidines, such

as N-isopropylguanidine, is therefore of significant interest for the development of novel therapeutic agents.[4] The sulfate salt form is often preferred for its stability and handling properties.

## Synthetic Strategies for N-Substituted Guanidines

The construction of the guanidine core can be achieved through various synthetic routes. The most common methods involve the reaction of an amine with a suitable guanylation agent.[2]

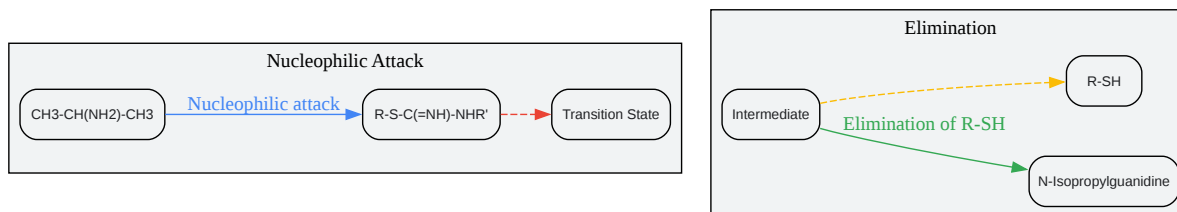
Key approaches include:

- From Cyanamides: The reaction of an amine with a cyanamide derivative is a direct method for preparing N-substituted guanidines.[1][5] This reaction is often facilitated by heat or the presence of an acid catalyst.[1]
- From Thioureas: N- and N,N'-substituted guanidines can be synthesized from di-protected thioureas by reaction with amines in the presence of a thiophilic metal salt, such as those of mercury(II) or copper(II).[2]
- From Carbodiimides: The addition of amines to carbodiimides is a widely used method for the synthesis of N,N',N''-trisubstituted guanidines.[2][6]
- From Guanylation Reagents: A variety of reagents have been developed for the direct guanylation of amines, including derivatives of pyrazole-1-carboximidamide and S-alkylisothioureas.[2][7]

For the synthesis of N-isopropylguanidine, the reaction of isopropylamine with a suitable cyanamide or a related guanylation agent presents a straightforward and efficient approach.

## Reaction Mechanism: Guanylation of Isopropylamine

The formation of N-isopropylguanidine from a guanylation agent, such as a protected S-methylisothiurea, proceeds through a nucleophilic substitution pathway. The isopropylamine acts as the nucleophile, attacking the electrophilic carbon of the isothiurea. This is followed by the elimination of a leaving group, typically methanethiol, to yield the guanidine product. The reaction is often carried out in a suitable solvent and may be facilitated by heating.



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Caption: Generalized mechanism for the formation of N-isopropylguanidine.

## Experimental Protocol: Synthesis of N-Isopropylguanidine Sulfate

This protocol details the synthesis of N-isopropylguanidine sulfate from isopropylamine and S-methylisothiourea sulfate.

### Materials and Reagents

Reagent/Material	Formula	Molar Mass ( g/mol )	Quantity	Purity	Supplier
Isopropylamine	C <sub>3</sub> H <sub>9</sub> N	59.11	1.0 eq	≥99%	Sigma-Aldrich
S-Methylisothiourea sulfate	(CH <sub>4</sub> N <sub>2</sub> S) <sub>2</sub> ·H <sub>2</sub> SO <sub>4</sub>	278.35	0.5 eq	≥98%	Sigma-Aldrich
Ethanol	C <sub>2</sub> H <sub>5</sub> OH	46.07	As solvent	Anhydrous	Fisher Scientific
Diethyl ether	(C <sub>2</sub> H <sub>5</sub> ) <sub>2</sub> O	74.12	For precipitation	Anhydrous	VWR
Sulfuric acid	H <sub>2</sub> SO <sub>4</sub>	98.08	For pH adjustment	Concentrated	J.T. Baker

## Equipment

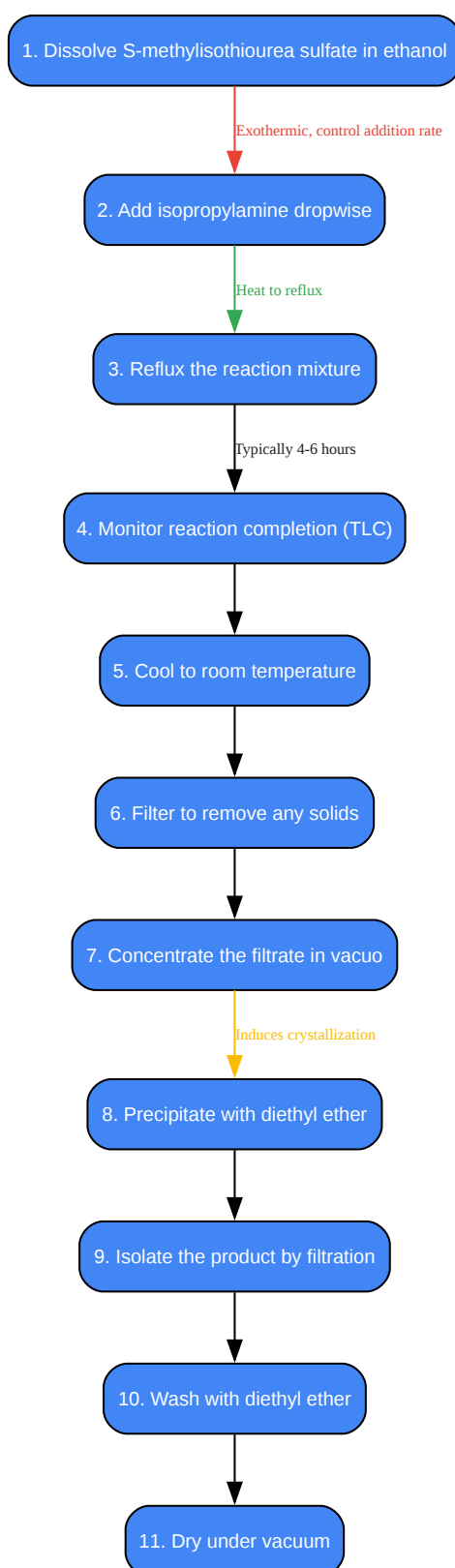
- Round-bottom flask with reflux condenser
- Magnetic stirrer with heating mantle
- Thermometer
- Dropping funnel
- Büchner funnel and filter flask
- Standard laboratory glassware

## Safety Precautions

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are a reasonable choice).[\[8\]](#)
- Ventilation: All manipulations should be performed in a well-ventilated fume hood.

- Chemical Hazards: Isopropylamine is flammable and corrosive. S-methylisothiourea sulfate is an irritant. Concentrated sulfuric acid is highly corrosive. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS).<sup>[9]</sup><sup>[10]</sup>

## Synthetic Procedure



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Caption: Step-by-step workflow for the synthesis of N-isopropylguanidine sulfate.

### Step-by-Step Instructions:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, dissolve S-methylisothiourea sulfate (0.5 eq) in anhydrous ethanol.
- **Addition of Amine:** Add isopropylamine (1.0 eq) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed; maintain the temperature below 40 °C during the addition.
- **Reflux:** After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.
- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:**
  - Cool the reaction mixture to room temperature.
  - If any solid has precipitated, remove it by filtration.
  - Concentrate the filtrate under reduced pressure to obtain a viscous oil or a semi-solid.
- **Purification:**
  - Dissolve the crude product in a minimal amount of ethanol.
  - Slowly add anhydrous diethyl ether with vigorous stirring to precipitate the N-isopropylguanidine sulfate.
  - Collect the white solid by vacuum filtration using a Büchner funnel.
  - Wash the solid with cold diethyl ether to remove any unreacted starting materials and byproducts.
- **Drying:** Dry the purified product under vacuum to a constant weight.

## Characterization

The identity and purity of the synthesized N-isopropylguanidine sulfate should be confirmed by standard analytical techniques, such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): To confirm the chemical structure.
- Mass Spectrometry (MS): To determine the molecular weight.
- Melting Point Analysis: To assess purity.

## Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-isopropylguanidine sulfate. By following the outlined procedures and safety precautions, researchers can effectively prepare this valuable compound for use in various research and development applications, particularly in the field of medicinal chemistry. The principles and techniques described herein are also applicable to the synthesis of other N-substituted guanidines.

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